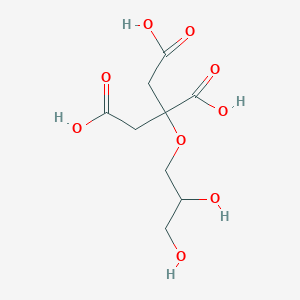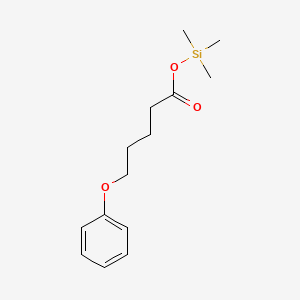
Trimethylsilyl 5-phenoxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 5-phenoxypentanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a phenoxy group attached to a pentanoate backbone. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 5-phenoxypentanoate can be synthesized through the reaction of 5-phenoxypentanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
5-Phenoxypentanoic acid+Trimethylsilyl chloride→Trimethylsilyl 5-phenoxypentanoate+HCl
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 5-phenoxypentanoate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 5-phenoxypentanoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is relatively inert to oxidation and reduction, the phenoxy group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.
Substitution: Reagents such as halides or alkoxides can facilitate substitution reactions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed
Hydrolysis: 5-Phenoxypentanoic acid
Substitution: Various substituted pentanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 5-phenoxypentanoate is utilized in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in multi-step organic syntheses.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to protect sensitive functional groups.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which trimethylsilyl 5-phenoxypentanoate exerts its effects involves the formation of a stable silyl ether or ester bond. This bond can be cleaved under specific conditions, allowing for the controlled release of the protected functional group. The molecular targets include hydroxyl and carboxyl groups, and the pathways involved typically include nucleophilic attack and subsequent elimination reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the phenoxy group.
Trimethylsilyl trifluoromethanesulfonate: A more reactive silylating agent used in similar applications.
Bis(trimethylsilyl)acetamide: Another silylating reagent with different reactivity and applications.
Uniqueness
Trimethylsilyl 5-phenoxypentanoate is unique due to the presence of both the trimethylsilyl and phenoxy groups, which confer specific reactivity and stability properties. This dual functionality makes it particularly useful in protecting sensitive functional groups in complex organic syntheses.
Eigenschaften
CAS-Nummer |
21273-11-0 |
|---|---|
Molekularformel |
C14H22O3Si |
Molekulargewicht |
266.41 g/mol |
IUPAC-Name |
trimethylsilyl 5-phenoxypentanoate |
InChI |
InChI=1S/C14H22O3Si/c1-18(2,3)17-14(15)11-7-8-12-16-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
FMBUOKNNTGQTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


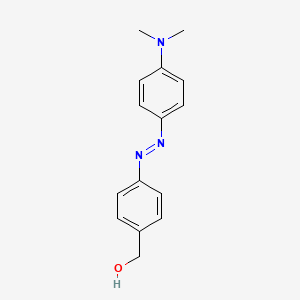
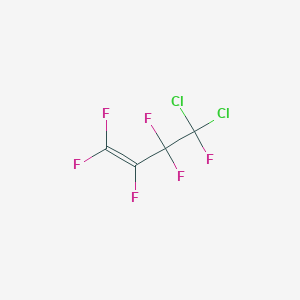
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)

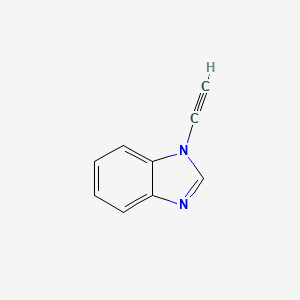
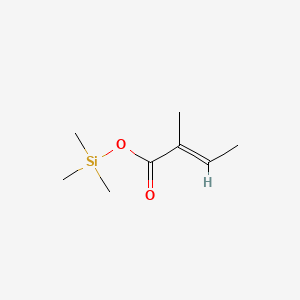
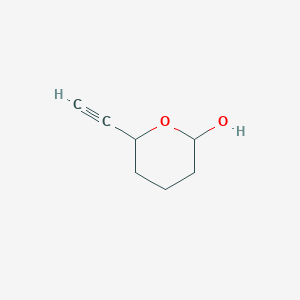
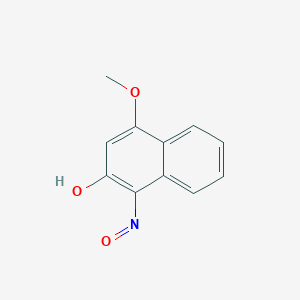
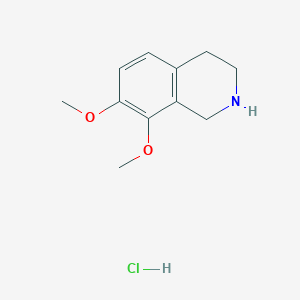
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
